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Compound of Interest

Compound Name: SBP-7455

cat. No.: B15609167

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and biological activity of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy
activating kinase 1 (ULK1) and ULK2. This document is intended for researchers, scientists,
and drug development professionals interested in the therapeutic potential of targeting the
autophagy pathway.

Chemical Structure and Properties

SBP-7455, with the chemical formula CieH17F3N4Oz2, is a small molecule inhibitor developed
for cancer research, particularly for triple-negative breast cancer (TNBC).[1][2][3] Its chemical
and physical properties are summarized in the table below.
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Property Value Reference

N4-cyclopropyl-N2-(3,4-

dimethoxyphenyl)-5-
IUPAC Name ) o [4]
(trifluoromethyl)pyrimidine-2,4-

diamine
CAS Number 1884222-74-5 [1]
Molecular Formula C16H17F3N40O2 [1]
Molecular Weight 354.33 g/mol [1]

COC1=C(OC)C=C(NC2=NC=

SMILES C(C(=N2)NC3CC3I)C(F) [4]
(F)F)C=C1
N DMSO: 71 mg/mL (200.37
Solubility [1]
mM)
Ethanol: 71 mg/mL [1]
Water: Insoluble [1]

Mechanism of Action and Biological Activity

SBP-7455 is a dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that play a
critical role in the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that
cancer cells can exploit to survive under stressful conditions, such as those induced by
chemotherapy.[1] By inhibiting ULK1 and ULK2, SBP-7455 blocks the initiation of autophagy,
leading to cancer cell death.[1][5]

In Vitro Activity

SBP-7455 potently inhibits the enzymatic activity of ULK1 and ULK2. The half-maximal
inhibitory concentrations (ICso) are detailed in the table below.
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Target ICs0 (M) Assay Reference

ULK1 13 ADP-Glo [1][3]

ULK2 476 ADP-Glo [11[3]
Cellular Activity

In cellular assays, SBP-7455 has demonstrated potent activity against triple-negative breast

cancer cell lines.

Cell Line ICs0 (M) Assay Reference

MDA-MB-468 0.3 CellTiter-Glo (72h) [3]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice have shown that SBP-7455 has good oral bioavailability.[1][2]

Parameter Value Dosing Reference
Tmax ~1h 30 mg/kg, oral [3]
Cmax 990 nM 30 mg/kg, oral [3]
Ti/2 1.7h 30 mg/kg, oral [3]

Synergy with PARP Inhibitors

SBP-7455 has been shown to act synergistically with Poly (ADP-ribose) polymerase (PARP)
inhibitors, such as olaparib, in killing triple-negative breast cancer cells.[1] This suggests a
promising combination therapy strategy for this aggressive form of cancer.

Signaling Pathway

SBP-7455 targets the initiation of the autophagy pathway by inhibiting ULK1 and ULK2. The
simplified signaling pathway is depicted below. Under nutrient-rich conditions, mTORC1
phosphorylates and inactivates the ULK1/2 complex. Upon starvation or mTORC1 inhibition,
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the ULK1/2 complex (comprising ULK1/2, ATG13, and FIP200) becomes active and initiates
the formation of the phagophore by phosphorylating downstream substrates. SBP-7455 directly
inhibits the kinase activity of ULK1 and ULK2, thereby blocking this initiation step.
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Caption: SBP-7455 inhibits the ULK1/2 complex, a key initiator of autophagy.
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Experimental Protocols
Synthesis of SBP-7455

The synthesis of SBP-7455 is detailed in the supplementary information of the primary
publication by Ren H, et al. in the Journal of Medicinal Chemistry (2020).[6] A key step involves
the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with cyclopropylamine, followed by a
subsequent reaction with 3,4-dimethoxyaniline.

In Vitro ULK1/2 Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of SBP-7455 against ULK1 and ULK2
kinases.

Materials:

Recombinant human ULK1 and ULK2 enzymes

o ATP

Substrate peptide (e.g., a generic kinase substrate)

ADP-Glo™ Kinase Assay kit (Promega)

SBP-7455

Assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

Procedure:

Prepare a serial dilution of SBP-7455 in DMSO.

In a 384-well plate, add 2.5 pL of kinase solution (ULK1 or ULK2) to each well.

Add 0.5 pL of the SBP-7455 dilution or DMSO (vehicle control) to the respective wells.

Initiate the kinase reaction by adding 2 pL of a solution containing ATP and the substrate
peptide.
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 Incubate the plate at room temperature for 1 hour.

e Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

e Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate for 30 minutes at room temperature.

e Measure the luminescence using a plate reader.

o Calculate the ICso values by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

Objective: To measure the binding of SBP-7455 to ULK1 and ULK2 in living cells.
Materials:

o HEK293T cells

e NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion constructs

» NanoBRET™ fluorescent tracer

e SBP-7455

e Opti-MEM™ | Reduced Serum Medium

» Transfection reagent

Procedure:

Transfect HEK293T cells with the NanoLuc®-ULK fusion constructs.

After 24 hours, harvest the cells and resuspend them in Opti-MEM.

Dispense the cell suspension into a 384-well plate.

Add the NanoBRET™ fluorescent tracer to all wells.
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Add a serial dilution of SBP-7455 or DMSO to the respective wells.

Incubate the plate for 2 hours at 37°C in a COz incubator.

Add the NanoBRET™ Nano-Glo® Substrate.

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.

Calculate the NanoBRET™ ratio and determine the ICso values.

Cell Viability Assay (CellTiter-Glo®)

Obijective: To assess the effect of SBP-7455 on the viability of MDA-MB-468 cells.
Materials:

MDA-MB-468 cells

Complete growth medium (e.g., DMEM with 10% FBS)

SBP-7455

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.
o Treat the cells with a serial dilution of SBP-7455 or DMSO (vehicle control).
 Incubate the plate for 72 hours at 37°C in a COz incubator.

o Equilibrate the plate to room temperature for 30 minutes.

o Add CellTiter-Glo® Reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.

Calculate the ICso values from the dose-response curve.

Western Blot for Phospho-ATG13

Objective: To evaluate the effect of SBP-7455 on the phosphorylation of ATG13, a direct
substrate of ULK1.

Materials:

MDA-MB-468 cells

SBP-7455

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-ULK1, and a
loading control (e.g., anti-B-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat MDA-MB-468 cells with SBP-7455 or DMSO for the desired time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.
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e Wash the membrane and detect the protein bands using a chemiluminescent substrate and

an imaging system.

Western Blot Workflow for pATG13
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Caption: Workflow for assessing SBP-7455's effect on ATG13 phosphorylation.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of SBP-7455 in mice after oral
administration.

Materials:

Female C57BL/6 mice (or other appropriate strain)

SBP-7455

Dosing vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddHz0)

Blood collection supplies (e.g., heparinized capillaries)

LC-MS/MS system
Procedure:
o Administer a single oral dose of SBP-7455 (e.g., 30 mg/kg) to a cohort of mice.

¢ Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via
an appropriate method (e.g., tail vein or retro-orbital bleeding).

¢ Process the blood to obtain plasma and store the samples at -80°C until analysis.
o Prepare plasma samples for analysis by protein precipitation with acetonitrile.

o Quantify the concentration of SBP-7455 in the plasma samples using a validated LC-MS/MS
method.

o Calculate the pharmacokinetic parameters (Tmax, Cmax, T1/2, AUC) using appropriate
software.
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This technical guide provides a solid foundation for researchers working with SBP-7455. For
more detailed information, please refer to the primary literature cited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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